molecular formula C28H31ClN6O7 B7947214 Losartan 2-glucuronide

Losartan 2-glucuronide

Cat. No.: B7947214
M. Wt: 599.0 g/mol
InChI Key: NGFMQMUIOUSHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Losartan 2-glucuronide is a metabolite of losartan, an angiotensin II receptor antagonist used primarily to treat hypertension and diabetic nephropathy. This compound is formed when losartan undergoes glucuronidation, a process where glucuronic acid is added to the molecule, enhancing its solubility and facilitating its excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of losartan 2-glucuronide involves the glucuronidation of losartanThe primary enzyme involved in this process is UGT1A1 .

Industrial Production Methods

Industrial production of this compound is not commonly practiced as it is primarily a metabolite formed in vivo. the synthesis of losartan itself involves several steps, including the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in the presence of manganese chloride and chlorotrimethylsilane .

Chemical Reactions Analysis

Types of Reactions

Losartan 2-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can break down the glucuronide conjugate, releasing the parent compound, losartan .

Common Reagents and Conditions

Major Products

Mechanism of Action

Losartan 2-glucuronide itself does not have a direct pharmacological effect. Instead, it is a metabolite that facilitates the excretion of losartan from the body. Losartan works by blocking the angiotensin II receptor, preventing the vasoconstrictor and aldosterone-secreting effects of angiotensin II .

Properties

IUPAC Name

6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-33-35(32-26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFMQMUIOUSHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Losartan 2-glucuronide
Reactant of Route 2
Losartan 2-glucuronide
Reactant of Route 3
Reactant of Route 3
Losartan 2-glucuronide
Reactant of Route 4
Losartan 2-glucuronide
Reactant of Route 5
Reactant of Route 5
Losartan 2-glucuronide
Reactant of Route 6
Losartan 2-glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.